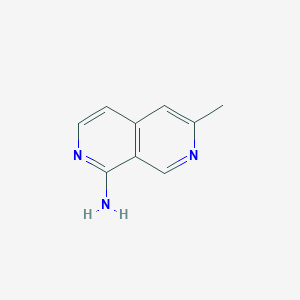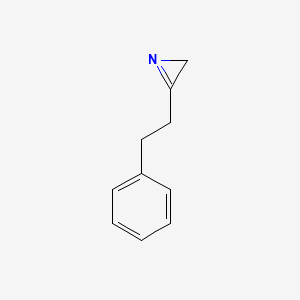
2H-Azirine, 3-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-azirines, including 3-Phenethyl-2H-azirine, can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods: Industrial production of 3-Phenethyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenethyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Cycloaddition: Cycloaddition reactions often require heat or light to proceed.
Major Products:
Oxidation: Oxazoles and other oxygenated heterocycles.
Reduction: Aziridines.
Substitution: Various substituted azirines.
Cycloaddition: Larger ring systems and fused heterocycles
Wissenschaftliche Forschungsanwendungen
3-Phenethyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Phenethyl-2H-azirine involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open to form reactive intermediates that interact with biological targets, such as enzymes and receptors. The phenethyl group can enhance the compound’s ability to penetrate biological membranes and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Azirinomycin: A natural azirine with antibacterial properties.
Dysidazirine: An azirine with antimicrobial activity.
Antazirine: An azirine with antifungal properties.
Uniqueness of 3-Phenethyl-2H-azirine: 3-Phenethyl-2H-azirine is unique due to its phenethyl group, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other azirines that may lack such functional groups .
Eigenschaften
CAS-Nummer |
18709-39-2 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-(2-phenylethyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5H,6-8H2 |
InChI-Schlüssel |
UCVIFRZDEQIKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


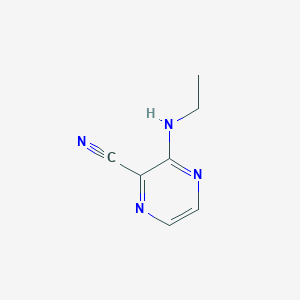
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)


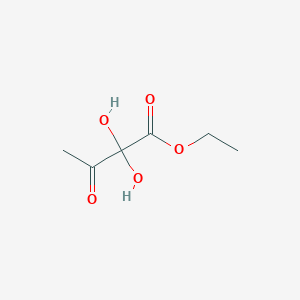
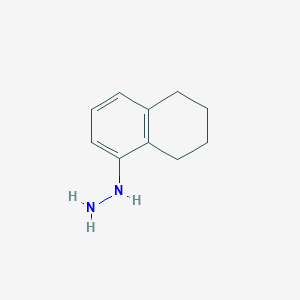

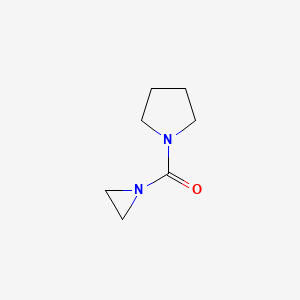
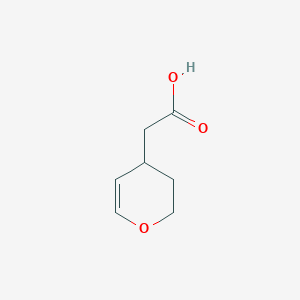
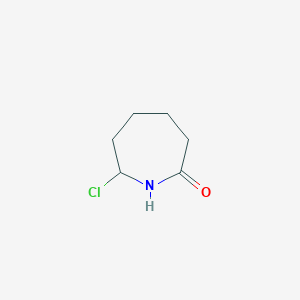
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
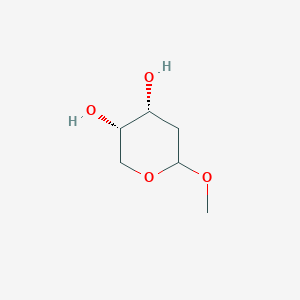
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
